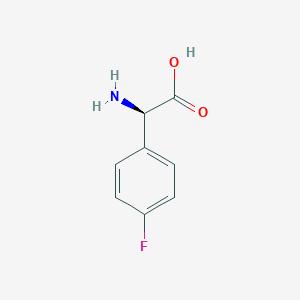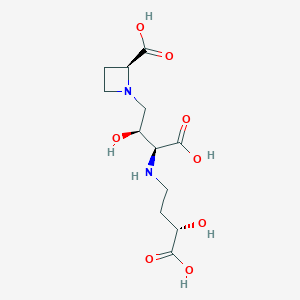![molecular formula C16H27BO2 B152338 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane CAS No. 859219-41-3](/img/structure/B152338.png)
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural features and reactivity. This compound is characterized by a spirocyclic framework, which includes a boronate ester functional group. The presence of the boron atom within the spirocyclic structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a spirocyclic precursor. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with a spiro[4.5]dec-7-ene derivative under catalytic conditions. The reaction is often facilitated by palladium catalysts and proceeds under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the reaction conditions and improve efficiency. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters for large-scale production.
化学反应分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to borohydrides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include boronic acids, borohydrides, and various substituted boronate esters, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures and boron-containing compounds.
Biology: The compound can be utilized in the development of boron-based drugs and bioactive molecules, owing to its ability to interact with biological targets.
Industry: The compound is employed in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and structural properties.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with diols and other nucleophilic groups, facilitating its use in drug design and molecular recognition. The spirocyclic structure also contributes to the compound’s stability and reactivity, enabling it to participate in a variety of chemical transformations.
相似化合物的比较
- 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane
- Spiro[4.5]dec-7-ene-8-methanol, 1-methyl-4-(1-methylethenyl)-
- (1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol
Uniqueness: 4,4,5,5-Tetramethyl-2-(spiro[45]dec-7-EN-8-YL)-1,3,2-dioxaborolane stands out due to its boronate ester functional group and spirocyclic framework, which confer unique reactivity and stability
This comprehensive overview highlights the significance of 4,4,5,5-Tetramethyl-2-(spiro[45]dec-7-EN-8-YL)-1,3,2-dioxaborolane in scientific research and its potential for future applications
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[4.5]dec-8-en-8-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)13-7-11-16(12-8-13)9-5-6-10-16/h7H,5-6,8-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKRDRDRMFIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














